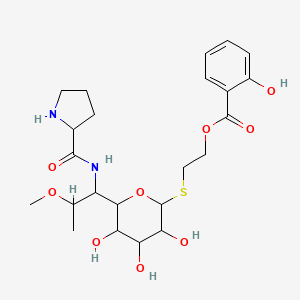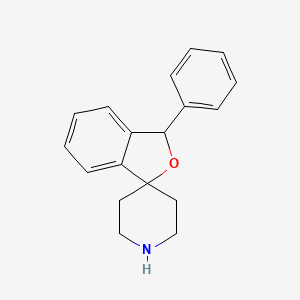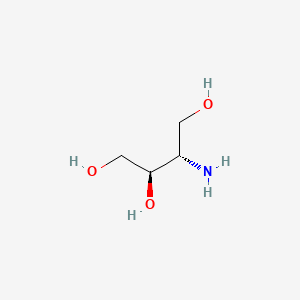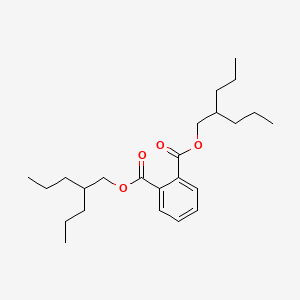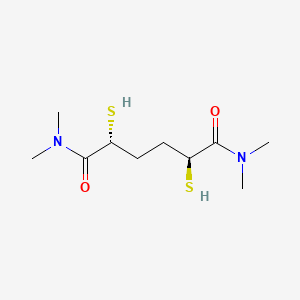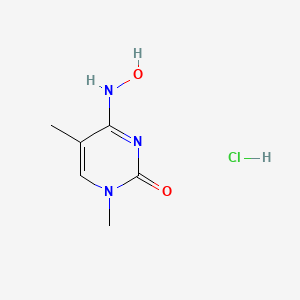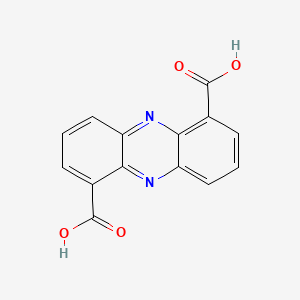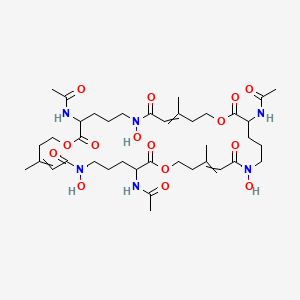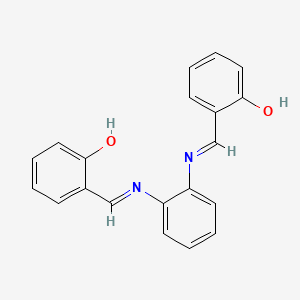
N,N'-Bis(salicylidene)-1,2-phenylenediamine
Descripción general
Descripción
Synthesis Analysis
Salophen is synthesized through the condensation of salicylaldehyde with o-phenylenediamine in ethanol. This process results in a Schiff base with distinct tautomeric forms, predominantly in the keto-enamine tautomer, supported by solid-state structures and computational studies (Mota et al., 2012).
Molecular Structure Analysis
The molecular structure of Salophen has been detailed through X-ray diffraction, showing a planar configuration conducive to stacking in a parallel fashion within crystals. This arrangement suggests intermolecular charge-transfer interactions facilitated by short O–H···N hydrogen bonds, highlighting its thermochromic properties and potential for intramolecular proton transfer (Hoshino et al., 1988).
Chemical Reactions and Properties
Salophen demonstrates a variety of chemical behaviors, including the ability to chelate metal ions leading to complexes with significant antiproliferative effects on cancer cell lines. Its interaction with metals like iron and copper reveals a potential for generating reactive oxygen species and inducing apoptosis in tumor cells, thereby suggesting a multifaceted mechanism of action (Hille et al., 2009).
Physical Properties Analysis
The Schiff base's physical properties have been explored through spectroscopy studies, revealing its vibrational modes and stability across various temperatures. It remains stable up to temperatures where a phase transition from solid to liquid occurs, with thermal analyses indicating a significant weight loss attributed to dehydration and melting (Toledo et al., 2016).
Chemical Properties Analysis
The chemical sensing capabilities of Salophen, particularly for metal ions like Mg2+ and Cu2+, have been studied. It shows high sensitivity and selectivity, making it an efficient fluorescent chemosensor. The alteration of its emission spectrum upon interaction with these ions underscores its utility in detecting and quantifying metal concentrations in various samples (Taherpour et al., 2018), (Fang et al., 2014).
Aplicaciones Científicas De Investigación
1. Recovery of Metal Ions from Aqueous Solutions
- Application Summary: Salen is used as an active compound for the recovery of Ni(II), Cu(II), and Zn(II) ions from aqueous solutions . The methods of metal ion separation described include liquid–liquid extraction, transport across polymer inclusion membranes (PIMs), and sorption/desorption .
- Methods of Application: In each case, the recovery was performed on a model solution, which contained only a single metal ion . Both β-diketones and salen form the so-called Werner-type complexes . Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) was applied to confirm the ability of the carrier to form complexes with metal ions in a solution .
- Results: The obtained results proved that Salen can be successfully used as an extractant for metal ion recovery, especially for the recovery of copper(II) ions .
2. Recovery of Noble Metal Ions from Aqueous Solutions
- Application Summary: Salen is used as an extractant in classical liquid–liquid extraction and as a carrier in membrane processes designed for the recovery of noble metal ions (Pd2+, Ag+, Pt2+, and Au3+) from aqueous solutions .
- Methods of Application: Recovery experiments were performed on single-component solutions (containing only one type of metal ions) and polymetallic solutions (containing ions of all four metals) . The stability constants of the obtained complexes were determined spectrophotometrically . Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) was applied to examine the elemental composition and charge of the generated complexes of chosen noble metal ions and salen molecules .
- Results: In the case of single-component solutions, the extraction percentage was over 99% for all noble metal ions (molar ratio M:L of 1:1), and in the case of a polymetallic solution, it was the lowest, but over 94% for platinum ions and the highest value (over 99%) for gold ions .
3. Catalyst for NADH Oxidation
- Application Summary: Salen has been used as an effective catalyst for the oxidation of NADH (Nicotinamide Adenine Dinucleotide), a crucial coenzyme in many biological redox reactions .
- Methods of Application: The complex [Co(N,N’-bis(salicylidene)ethylenediamine)] was used as a catalyst for NADH oxidation in methanol at room temperature .
- Results: The details of the results are not specified in the source .
4. Preparation of Polymeric Titanium Complex
- Application Summary: Salen has been used in the preparation of polymeric titanium complexes .
- Methods of Application: The polymeric {TiO(N,N’-bis(salicylidene)ethylenediamine)}n was prepared from [Ti(OCHMe2)2(acac)2] and salen-H2 in methanol solution .
- Results: The details of the results are not specified in the source .
5. Catalyst for Asymmetric Epoxidation
- Application Summary: Salen has been used as a catalyst for the asymmetric epoxidation of unfunctionalized olefins . This reaction is a key step in the synthesis of many biologically active molecules.
- Methods of Application: The complex [Mn(Salen)] was used as a catalyst for the epoxidation of olefins . The reaction was performed in the presence of an oxidant, typically a peroxide.
- Results: The reaction resulted in the formation of epoxides with high enantiomeric excess .
6. Catalyst for Asymmetric Cyclopropanation
- Application Summary: Salen has been used as a catalyst for the asymmetric cyclopropanation of olefins . This reaction is important in the synthesis of many natural products and pharmaceuticals.
- Methods of Application: The complex [Co(Salen)] was used as a catalyst for the cyclopropanation of olefins . The reaction was performed in the presence of a diazo compound.
- Results: The reaction resulted in the formation of cyclopropanes with high enantiomeric excess .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-14,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYGSOGECBSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(salicylidene)-1,2-phenylenediamine | |
CAS RN |
3946-91-6 | |
| Record name | 3946-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Bis(salicylidene)-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



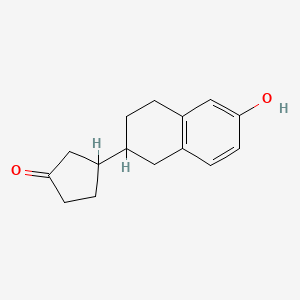
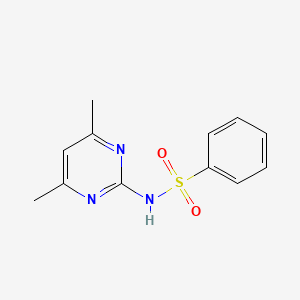
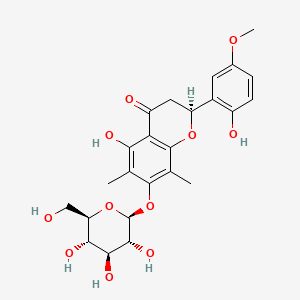
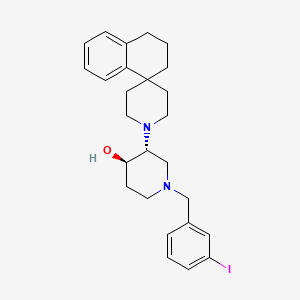
![5-O-[(4R)-5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1198346.png)
